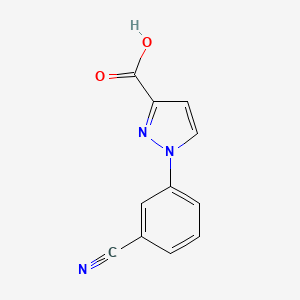

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-cyanophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKJTABSOWWZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-29-0 | |

| Record name | 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, highly promising class of these compounds: derivatives of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid. The strategic placement of the 3-cyanophenyl group at the N1 position and the carboxylic acid at the C3 position creates a versatile template for chemical modification, leading to compounds with diverse and potent biological profiles. This document provides an in-depth exploration of their synthesis, multifaceted biological activities, structure-activity relationships, and the experimental methodologies used for their evaluation, tailored for researchers and professionals in drug discovery and development.

Synthetic Pathways: From Core Scaffold to Functional Derivatives

The synthesis of the pyrazole core is a well-established process in organic chemistry, most classically achieved through the Knorr pyrazole synthesis or similar cyclocondensation reactions.[6] The specific synthesis of the this compound scaffold involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, in this case, 3-cyanophenylhydrazine.

The true versatility of this scaffold lies in the derivatization of the C3-carboxylic acid group. Standard organic chemistry transformations allow for the creation of extensive libraries of amides, esters, and other analogues, which is crucial for probing structure-activity relationships and optimizing for potency and selectivity.[7][8]

Caption: General workflow for synthesis and derivatization.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives are extensively explored as potent anticancer agents.[9][10] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes that drive cancer progression, induction of programmed cell death (apoptosis), and interference with the cellular machinery required for division.[9][10][11]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases.[9][10] Because the pyrazole nucleus can act as an isostere of the purine nucleus, it is particularly effective as an ATP-competitive inhibitor, blocking the kinase's ability to phosphorylate its target proteins and thus halting downstream signaling.[12]

-

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle.[13] Pyrazole derivatives have been designed to inhibit CDKs, such as CDK2, CDK4, and CDK6, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and preventing cancer cell replication.[11][12][14][15][16]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, promotes tumor growth. Certain pyrazole-based compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, making them valuable for treating non-small cell lung cancer and other malignancies.[9][11][17]

-

Other Kinase Targets: The pyrazole scaffold has been successfully incorporated into inhibitors of a wide range of other kinases implicated in cancer, including FLT3, PI3K, and MEK1, demonstrating its broad applicability in targeted cancer therapy.[6][9][11][16]

Caption: Inhibition of the EGFR signaling pathway.

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde | MCF-7 (Breast) | 0.25 | [9][11] |

| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | [11] |

| Pyrazolyl Hydroxamic Acid | A549 (Lung) | < 5.0 | [18] |

| 3,4-diaryl Pyrazole | Various | 0.00006 - 0.00025 | [11] |

| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | [11] |

| 1,3,5-triazine-pyrazole | HCT116 (Colon) | 229.4 (nM) | [17] |

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[1] Derivatives of pyrazole-3-carboxylic acid have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[1][19][20]

Antibacterial and Antifungal Spectrum

Studies have shown that these compounds can inhibit the growth of clinically relevant microbes. For instance, certain derivatives exhibit notable activity against Staphylococcus aureus (including methicillin-resistant strains), Bacillus subtilis, Escherichia coli, and various Candida species like C. albicans and C. tropicalis.[1][19][20] The mechanism often involves the disruption of essential cellular processes in the microbe.

Antimicrobial Efficacy Data

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 4-acyl-pyrazole-3-carboxylic acids | S. aureus | 16 | [19] |

| Pyrazolo[3,4-d]pyridazin-7-one | Bacillus cereus | 32 | [7] |

| 1H-pyrazole-3-carboxylic acid | S. aureus | 25.1 (µM) | [1] |

| Pyrazole-3-carboxamide | Escherichia coli | Not specified | [21] |

| Pyrazole-NO Hybrid | Pseudomonas aeruginosa | Not specified | [21] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

The discovery of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, highlighted the immense potential of this scaffold in treating inflammation.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[23] Many pyrazole derivatives show significant anti-inflammatory effects, often through a similar mechanism.[5][12][22][23]

Mechanism of Action: COX Inhibition

COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. The ideal anti-inflammatory agent selectively inhibits COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition. The structural features of pyrazole derivatives can be fine-tuned to achieve this selectivity.[22]

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate acute anti-inflammatory activity. Efficacy is measured as the percentage of edema inhibition.

| Derivative Class | Edema Inhibition (%) | Reference |

| 1-benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid | Potent activity reported | [4] |

| Pyrazole-Pyrazoline Hybrid | 28.6 - 30.9 | [23] |

| Pyrazole-NO Hybrid | Significant activity reported | [21] |

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various biological assays reveals key relationships between chemical structure and biological function.[24] Understanding these SARs is critical for guiding the design of more potent and selective drug candidates.

-

Substituents on the Phenyl Ring: The electronic nature and position of substituents on the N1-phenyl ring significantly impact activity. Electron-withdrawing groups like halogens (Cl, Br) or electron-donating groups like methoxy (OCH3) can enhance potency, likely by modulating the electronic properties of the pyrazole ring or by forming specific interactions within the target's binding pocket.[25]

-

Derivatization of the Carboxylic Acid: Converting the C3-carboxylic acid to various amides or esters is a common strategy to improve cell permeability and oral bioavailability. The nature of the amine or alcohol used for this derivatization can introduce new interaction points with the biological target, often leading to a dramatic increase in activity.[23]

-

Substitution on the Pyrazole Ring: Modifications at the C4 and C5 positions of the pyrazole core can influence the molecule's conformation and steric profile, which in turn affects how it fits into the active site of an enzyme. Appropriate substitution can enhance efficacy and tumor selectivity.[9][10]

Key Experimental Protocols

The reliable evaluation of these compounds depends on robust and standardized experimental protocols.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and a positive control drug (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

-

Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The derivatives of this compound represent a highly adaptable and potent class of molecules with significant therapeutic potential. The research to date clearly demonstrates their capacity to act as anticancer, antimicrobial, and anti-inflammatory agents through well-defined mechanisms of action. The structure-activity relationship studies provide a rational basis for the future design of even more effective compounds.

Future research should focus on optimizing lead compounds for improved selectivity and pharmacokinetic properties. While in vitro data is promising, comprehensive in vivo studies are necessary to validate the efficacy and safety of these derivatives in preclinical models. Furthermore, the exploration of novel hybrid molecules, where this pyrazole scaffold is linked to other pharmacophores, could lead to multi-target agents with enhanced therapeutic profiles and the potential to overcome drug resistance.[24] The continued investigation of this chemical space holds considerable promise for the discovery of next-generation therapeutics.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PMC - NIH. [Link]

-

(PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2025). ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Bentham Science. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ACS Publications. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2018). SciSpace. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

-

Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. ijpsr.com. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

-

1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Science Publishing Group. [Link]

-

Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (2016). Researcher.Life. [Link]

-

This compound (C11H7N3O2). PubChem. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). PMC. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (2020). scielo.org.mx. [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2024). RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scispace.com [scispace.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 16. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. meddocsonline.org [meddocsonline.org]

- 20. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. news-medical.net [news-medical.net]

- 24. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pyrazole Carboxylic Acid Derivatives

Strategic Synthesis, Pharmacophore Architecture, and Translational Applications

Executive Summary & Pharmacophore Architecture

The pyrazole carboxylic acid scaffold represents a cornerstone in modern medicinal and agrochemical chemistry.[1] Unlike simple heterocycles, the pyrazole ring (1,2-diazole) offers a unique electronic profile characterized by high aromatic stability and the ability to act as both a hydrogen bond donor (N-H) and acceptor (N:).

When functionalized with a carboxylic acid moiety—typically at the C3 or C4 position—the scaffold becomes a versatile "warhead" precursor. The acid group serves as a critical handle for generating amides, esters, and hydrazides, which are central to high-affinity ligand interactions in enzymes such as Succinate Dehydrogenase (SDH) in fungi and Cyclin-Dependent Kinases (CDKs) in human oncology.

Structural Logic

-

Rigidity: The planar pyrazole core restricts the conformational entropy of attached side chains, pre-organizing the molecule for active site binding.

-

Dipole Alignment: The adjacent nitrogen atoms create a specific dipole moment that facilitates pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

-

Metabolic Stability: Introduction of fluorine (e.g., -CF3) at the C3 position, a common motif in SDHI fungicides like Fluxapyroxad, prevents oxidative metabolism while enhancing lipophilicity.

Synthetic Methodologies: The "Build vs. Functionalize" Paradigm

The synthesis of pyrazole carboxylic acids generally follows two distinct logical paths: Cyclocondensation (The "Build" approach) and Direct Functionalization (The "Modify" approach) .

The Knorr Cyclocondensation (C3/C5 Access)

The classical route involves the reaction of hydrazines with 1,3-dicarbonyl equivalents. To access the carboxylic acid, one typically employs a

-

Regioselectivity Challenge: The reaction of an unsymmetrical

-keto ester with a substituted hydrazine often yields a mixture of regioisomers (1,3- vs. 1,5-isomers). -

Solution: Steric control or solvent polarity adjustments (e.g., using ethanol vs. acetic acid) can shift the equilibrium toward the thermodynamically stable isomer.

The Vilsmeier-Haack Formylation (C4 Access)

Accessing the C4-carboxylic acid is synthetically more demanding. A robust "field-proven" method involves the Vilsmeier-Haack reaction on hydrazones, generating a 4-formyl pyrazole which is subsequently oxidized to the acid. This method is preferred for its high regioselectivity.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways for accessing C3 vs. C4 pyrazole carboxylic acid derivatives.

Therapeutic & Agrochemical Applications

Agrochemicals: The SDHI Revolution

The most commercially significant application of pyrazole carboxylic acid derivatives lies in Succinate Dehydrogenase Inhibitors (SDHIs) .

-

Mechanism: These compounds (e.g., Fluxapyroxad, Isopyrazam) bind to the ubiquinone-binding pocket (Site Q) of Complex II in the fungal mitochondrial respiratory chain.

-

The "Acid" Role: The pyrazole-4-carboxylic acid is the precursor to the carboxamide linker. The amide oxygen accepts a hydrogen bond from Tyrosine residues (e.g., Tyr83), while the amide proton donates to a nearby Serine or Histidine.

-

Data Summary:

| Compound Class | Target Site | Key Structural Feature | Primary Indication |

| SDHI Fungicides | Complex II (Site Q) | Pyrazole-4-carboxamide bridge | Rhizoctonia solani, Botrytis cinerea |

| COX-2 Inhibitors | COX-2 Hydrophobic Channel | 1,5-Diarylpyrazole core | Inflammation, Pain (e.g., Celecoxib analogues) |

| Kinase Inhibitors | ATP Binding Pocket | C3/C4-Amide H-bonding motif | Non-Small Cell Lung Cancer (EGFR inhibition) |

Oncology: Kinase Inhibition

In drug discovery, pyrazole-3-carboxylic acid derivatives are often elaborated into inhibitors of EGFR (Epidermal Growth Factor Receptor). The nitrogen atoms of the pyrazole ring mimic the adenine ring of ATP, allowing the molecule to dock into the kinase hinge region.

Experimental Protocols

The following protocols are designed for reproducibility and high yield, based on optimized literature methods.

Protocol A: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid (Vilsmeier Route)

Rationale: This route avoids the regioisomer issues of direct condensation for C4 acids.

Reagents: Phenylhydrazine, Acetophenone, DMF (anhydrous), POCl3, NaClO2.

-

Hydrazone Formation:

-

Reflux acetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid for 2 hours.

-

Cool, filter the solid hydrazone, and dry.

-

-

Vilsmeier-Haack Cyclization:

-

Caution: Perform in a fume hood.

-

Place anhydrous DMF (30 mmol) in a round-bottom flask at 0°C. Dropwise add POCl3 (30 mmol). Stir for 15 min to form the Vilsmeier salt.

-

Dissolve the hydrazone (10 mmol) in minimal DMF and add to the mixture.

-

Heat to 70–80°C for 4 hours.

-

Pour onto crushed ice and neutralize with NaHCO3. The yellow precipitate is 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde .

-

-

Pinnick Oxidation (Aldehyde to Acid):

-

Dissolve the aldehyde (5 mmol) in t-BuOH/H2O (4:1).

-

Add NaH2PO4 (buffer) and 2-methyl-2-butene (scavenger).

-

Add NaClO2 (7 mmol) slowly at 0°C. Stir at room temperature for 3 hours.

-

Acidify with 1M HCl to precipitate the pyrazole-4-carboxylic acid .

-

Protocol B: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Knorr Route)

Rationale: Standard access to C3 derivatives.

-

Condensation:

-

Dissolve diethyl dioxosuccinate or ethyl acetopyruvate (10 mmol) in glacial acetic acid (15 mL).

-

Add hydrazine hydrate (11 mmol) dropwise at 0°C (exothermic).

-

Reflux for 3 hours.

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Dilute residue with ice water and extract with ethyl acetate.

-

Wash with brine, dry over Na2SO4, and concentrate.

-

Recrystallize from ethanol/hexane to obtain the ester.

-

Mechanism of Action Visualization (SDHI)

The following diagram illustrates the critical binding mode of Pyrazole-4-carboxamide derivatives (derived from the acid) within the fungal Succinate Dehydrogenase enzyme.

Figure 2: Molecular docking logic of pyrazole-4-carboxamide fungicides (e.g., Fluxapyroxad) derived from pyrazole carboxylic acids.

References

-

Cetin, A. (2020).[1] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). Link

-

Zhang, Y., et al. (2023).[2] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.[3][4] Link

-

Hou, S. T., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.[5] Journal of Agricultural and Food Chemistry, 73(36).[5] Link

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[6] Link

-

Rheinheimer, J., et al. (2008). The Mode of Action of the New Pyrazole Carboxamide Fungicides. Modern Crop Protection Compounds, Wiley-VCH. Link

Sources

The Pyrazole Paradigm: Advanced Strategies for Discovery and Regioselective Synthesis

Executive Summary: The Privileged Scaffold

The pyrazole ring is not merely a structural linker; it is a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor) and Sildenafil (PDE5 inhibitor). Its utility stems from its unique physicochemical duality:

-

Tautomeric Versatility: The unsubstituted NH-pyrazole acts as both a hydrogen bond donor (HBD) and acceptor (HBA), mimicking peptide bonds.

-

Rigid Geometry: The planar 5-membered ring positions substituents at precise vectors (approx. 138° and 108°), ideal for occupying orthogonal hydrophobic pockets in kinase active sites.

However, the synthesis of substituted pyrazoles—specifically regiocontrol —remains the primary bottleneck. Classical methods often yield intractable mixtures of isomers (N1-substituted 1,3- vs. 1,5-isomers), complicating SAR studies and scale-up.

This guide moves beyond textbook chemistry to detail field-proven, high-fidelity protocols for synthesizing and validating novel pyrazole entities with >95% regioselectivity.

Strategic Rationale: The Regioselectivity Challenge

In the classical Knorr Pyrazole Synthesis (condensation of hydrazine with a 1,3-dicarbonyl), the formation of two regioisomers is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

-

The Problem: Standard conditions (EtOH, reflux) often result in a thermodynamic mixture (e.g., 60:40 ratio), requiring tedious chromatographic separation.

-

The Consequence: In drug development, an N1-isomer switch can drop potency by 1000-fold (e.g., in p38 MAP kinase inhibitors) due to steric clash with the ATP-binding gatekeeper residue.

Visualization: The Synthetic Decision Matrix

The following workflow illustrates the logic for selecting the correct synthetic route based on substrate availability and regiochemical requirements.

Figure 1: Decision matrix for selecting the optimal pyrazole synthesis pathway. High-fidelity routes (Green) are prioritized for complex targets.

Synthetic Methodologies: The "How-To"

Method A: The Fluorinated Solvent Protocol (Modified Knorr)

Best for: 1,3,5-trisubstituted pyrazoles where electronic differentiation exists between carbonyls.

Mechanism: Using 2,2,2-Trifluoroethanol (TFE) as a solvent significantly enhances regioselectivity. TFE acts as a hydrogen-bond donor, activating the more basic carbonyl and stabilizing the specific transition state. Adding Trifluoroacetic Acid (TFA) further protonates the hydrazine, directing the initial attack.

Experimental Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-dialkylpyrazoles

Source Grounding: Adapted from Deng & Mani, J. Org. Chem. 2008 [1].[1]

Reagents:

-

Unsymmetrical 1,3-diketone (1.0 equiv)

-

Aryl hydrazine hydrochloride (1.1 equiv)

-

Solvent: TFE (Trifluoroethanol)[1]

-

Additive: TFA (10 mol%)

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask, dissolve the 1,3-diketone (5 mmol) in TFE (10 mL).

-

Addition: Add the aryl hydrazine hydrochloride in one portion.

-

Catalysis: Add TFA (0.5 mmol) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Note: Unlike ethanol, reflux is rarely needed, preventing thermodynamic equilibration.

-

Monitoring: Check TLC. The regioselective intermediate often forms quickly.

-

Workup: Remove TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.

-

Purification: Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove TFA traces) and brine. Dry over Na₂SO₄.

-

Isolation: Recrystallize from Hexane/EtOAc.

Self-Validating Check:

-

Yield: Expect >85%.

-

Regio-ratio (RR): Typically >95:5. If RR < 90:10, check the moisture content of TFE; water disrupts the H-bond network.

Method B: Transition-Metal Catalyzed C-H Activation

Best for: Late-stage diversification of the pyrazole core (e.g., adding an aryl group to the 5-position of an existing drug scaffold).

Mechanism: The pyrazole N2 (pyridine-like nitrogen) acts as a directing group (DG) to guide a Ruthenium or Rhodium catalyst to the C5–H bond.

Data Summary: Solvent Effects on Regioselectivity

| Solvent System | Condition | Isomer Ratio (1,3- : 1,5-) | Yield | Notes |

|---|---|---|---|---|

| Ethanol | Reflux, 4h | 60 : 40 | 92% | Difficult separation |

| THF | Reflux, 6h | 55 : 45 | 88% | Poor selectivity |

| TFE (Trifluoroethanol) | 25°C, 2h | 98 : 2 | 94% | Kinetic control |

| TFE + TFA | 25°C, 1h | >99 : 1 | 96% | Acid catalysis boosts rate |

Validation: The Self-Validating System (NMR)

Synthesizing the compound is half the battle; proving you have the correct isomer is critical. You cannot rely on 1H NMR splitting patterns alone as they are often identical for both isomers.

The "Gold Standard" Validation Workflow:

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the N1-Aryl/Alkyl protons.

-

Observation: If you see an enhancement of the C5-substituent protons, you have the 1,5-isomer. If you see enhancement of the C3-substituent , you have the 1,3-isomer (rare, as N1-C5 are spatially closer).

-

Note: If the C5 substituent is a Methyl group, the NOE signal is strong and unmistakable.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

This is the definitive proof.

-

Look for the cross-peak between the N1-substituent protons and the C5 ring carbon .

-

C5 typically resonates upfield (approx. 100-110 ppm) compared to C3 (approx. 140-150 ppm) due to shielding from the N1 lone pair.

-

Visualization: Isomer Identification Logic

Figure 2: NMR logic flow for distinguishing 1,3- vs 1,5-substituted pyrazoles. HMBC provides definitive structural proof.

References

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415.

-

Kumar, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6505-6526.

-

BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

- Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry Vol 2: 5-Membered Heterocycles. Springer. (Context on TFE solvent effects).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE/HMBC protocols).

Sources

In Silico Screening of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, with a significant number of approved drugs targeting conditions ranging from inflammation to cancer.[4][5] This guide provides an in-depth, technical walkthrough for the in silico screening of a specific, yet under-explored derivative, 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid. In the absence of extensive experimental data for this particular molecule, this document outlines a comprehensive, first-principles computational strategy, beginning with rational target selection based on the well-established pharmacology of the broader pyrazole class, and proceeding through a rigorous workflow of molecular docking, ADMET prediction, and molecular dynamics simulation. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply robust in silico methodologies to novel chemical entities.

Introduction: The Rationale for Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile and highly valuable scaffold in drug design.[2][4] Its unique physicochemical properties allow it to engage in various non-covalent interactions with biological macromolecules, making it an ideal anchor for designing potent and selective inhibitors.[1] In oncology, pyrazole derivatives have been successfully developed as inhibitors of numerous key targets, including protein kinases and histone deacetylases (HDACs), which are frequently dysregulated in cancer.[1][6][7]

Several FDA-approved anticancer agents, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the therapeutic relevance of this chemical class.[1][8] The success of these drugs is largely attributed to the ability of the pyrazole ring to act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[1] Given this strong precedent, any novel pyrazole derivative, such as this compound, warrants thorough investigation as a potential therapeutic agent. This guide will therefore focus on a virtual screening campaign within the oncology space, leveraging the known targets of related pyrazole compounds.

Strategic Target Selection for a Novel Pyrazole Derivative

Based on a comprehensive review of current literature, pyrazole scaffolds have demonstrated significant inhibitory activity against several key protein families implicated in cancer progression. For the in silico screening of this compound, we have selected four high-value, validated targets representing different facets of cancer biology.

Selected Biological Targets

The following targets have been chosen based on their established roles in oncogenesis and their proven druggability with pyrazole-based inhibitors:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[11]

-

Proviral Integration site for Moloney murine leukemia virus (PIM-1) Kinase: A serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[12][13]

-

Rapidly Accelerated Fibrosarcoma (RAF) Kinase (C-RAF/BRAF): A critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations.[7][14]

-

Histone Deacetylase 1 (HDAC1): A class I HDAC enzyme that plays a vital role in the epigenetic regulation of gene expression.[2][6] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer drugs.[3][4]

The selection of these targets provides a diverse yet focused approach to evaluating the potential anticancer activity of our lead compound.

The In Silico Screening Workflow: A Methodological Overview

The virtual screening process is a multi-step computational pipeline designed to predict the binding affinity and interaction of a ligand with a protein target. This workflow allows for the rapid and cost-effective evaluation of a compound's therapeutic potential before committing to extensive laboratory synthesis and testing.

Caption: The overall in silico screening workflow.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the computational experiments outlined in this guide. The protocols are designed to be reproducible and are based on widely accepted best practices in the field of computational drug discovery.

Receptor and Ligand Preparation

Accurate preparation of both the protein receptor and the small molecule ligand is a critical prerequisite for successful molecular docking. This process involves cleaning the initial structures, adding necessary atoms, and assigning correct chemical properties.

High-resolution 3D crystal structures of the selected targets were retrieved from the RCSB Protein Data Bank (PDB). The following specific PDB entries were chosen for this study:

| Target | PDB ID | Resolution (Å) | Rationale for Selection |

| VEGFR-2 | 4AG8 | 1.95 | Human kinase domain in complex with the known inhibitor Axitinib, providing a well-defined active site.[10] |

| PIM-1 | 3BGQ | 2.00 | Human kinase in complex with a potent inhibitor, suitable for defining the ATP-binding pocket.[15] |

| C-RAF | 3OMV | 4.00 | Human kinase domain, providing a relevant structure despite lower resolution.[16] |

| HDAC1 | 4BKX | 3.00 | Human HDAC1 in complex with the MTA1 from the NuRD complex, showing the catalytic site.[1][17] |

Protein Preparation Protocol (using UCSF Chimera):

-

Load PDB Structure: Open the downloaded PDB file in UCSF Chimera.

-

Remove Unnecessary Chains and Molecules: Delete all non-essential protein chains, water molecules, and co-crystallized ligands or ions that are not part of the active site. This is achieved using the "Select" and "Actions > Atoms/Bonds > delete" menus.

-

Add Hydrogens: Use the "Tools > Structure Editing > AddH" function to add hydrogen atoms to the protein, assuming a pH of 7.4.

-

Assign Partial Charges: Assign Gasteiger charges to all atoms using the "Tools > Structure Editing > Add Charge" function. This is crucial for the accurate calculation of electrostatic interactions.

-

Save Prepared Receptor: Save the cleaned and prepared protein structure in the Mol2 file format for use in docking software.

The structure of this compound was obtained from PubChem.

Ligand Preparation Protocol (using AutoDockTools):

-

Load Ligand Structure: Open the 3D structure of the ligand in AutoDockTools.

-

Detect Root and Torsions: Use the "Ligand > Torsion Tree > Detect Root" and "Choose Torsions" functionalities to define the rotatable bonds within the molecule. This allows for flexible docking, where the ligand can adapt its conformation within the binding site.

-

Save as PDBQT: Save the prepared ligand in the PDBQT file format. This format includes information on atom types, charges, and the defined rotatable bonds, which is required by AutoDock Vina.

Caption: Receptor and Ligand preparation workflows.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically reported as a binding energy score.

Docking Protocol (using AutoDock Vina):

-

Grid Box Definition: For each prepared receptor, a grid box is defined to encompass the entire binding site. The center and dimensions of the box are determined based on the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the region of interest.

-

Configuration File: A configuration file is created for each docking run, specifying the paths to the prepared receptor (Mol2) and ligand (PDBQT) files, the coordinates of the grid box center, and its dimensions.

-

Execution: The docking simulation is initiated from the command line, running AutoDock Vina with the specified configuration file.

-

Output Analysis: Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis

A low binding energy score is a good initial indicator, but a thorough analysis of the predicted binding pose is essential to validate the docking results.

Analysis Protocol:

-

Visualization: The top-ranked protein-ligand complex is loaded into a molecular visualization program (e.g., PyMOL or UCSF Chimera).

-

Interaction Mapping: The non-covalent interactions between the ligand and the protein's active site residues are identified and analyzed. Key interactions to look for include:

-

Hydrogen Bonds: Crucial for specificity and high-affinity binding.

-

Hydrophobic Interactions: Important for the overall stability of the complex.

-

Pi-Pi Stacking: Aromatic interactions that can significantly contribute to binding.

-

-

Comparison with Known Inhibitors: The binding mode of this compound is compared to that of known inhibitors for the same target to identify common interaction patterns and potential advantages.

In Silico ADMET and Drug-Likeness Prediction

A promising drug candidate must not only bind effectively to its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery.

ADMET Prediction Protocol:

-

SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to online ADMET prediction servers (e.g., SwissADME, pkCSM).

-

Property Evaluation: The following key properties are evaluated:

-

Lipinski's Rule of Five: A set of criteria to assess the drug-likeness of a molecule and its potential for oral bioavailability.

-

Aqueous Solubility: Important for absorption and distribution.

-

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

Toxicity Prediction: Flags potential liabilities such as mutagenicity or cardiotoxicity.

-

Molecular Dynamics (MD) Simulation for Binding Stability Assessment

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can assess the stability of this interaction over time in a simulated physiological environment.

MD Simulation Protocol:

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to physiological levels (300 K and 1 atm).

-

Production Run: A production MD simulation is run for an extended period (typically tens to hundreds of nanoseconds).

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

-

Conclusion and Future Directions

This technical guide has outlined a comprehensive and rigorous in silico workflow for the initial screening of this compound as a potential anticancer agent. By leveraging the known pharmacology of the pyrazole scaffold, we have identified high-value targets and detailed the computational methodologies required to predict the binding affinity, interaction modes, pharmacokinetic properties, and binding stability of this novel compound.

The results from this virtual screening campaign will provide a strong foundation for subsequent experimental validation. Promising hits from the in silico analysis should be prioritized for chemical synthesis and in vitro biological evaluation, including enzyme inhibition assays and cell-based proliferation assays. The synergy between computational prediction and experimental validation is paramount for accelerating the discovery and development of next-generation cancer therapeutics. The pyrazole scaffold continues to be a rich source of pharmacological innovation, and a systematic in silico approach, as detailed herein, is an essential tool for unlocking its full therapeutic potential.

References

- Berluti, F., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Arch Pharm (Weinheim).

- Brault, L., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules.

- Fadaly, W., et al. (2020). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules.

- Gomaa, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Drug Design, Development and Therapy.

- Hassan, A., et al. (2023).

- Millard, C. J., et al. (2013). The structure of HDAC1 in complex with the dimeric ELM2-SANT domain of MTA1 from the NuRD complex. Journal of Biological Chemistry.

- Patel, R. V., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

-

RCSB Protein Data Bank. (2012). Crystal Structure of the Kinase domain of Human VEGFR2 with a[1][2]thiazolo[5,4-b]pyridine derivative (PDB ID: 3VNT).

- RCSB Protein Data Bank. (2012). Crystal structure of human VEGFR2 kinase domain in complex with axitinib (PDB ID: 4AG8).

- RCSB Protein Data Bank. (2010). Crystal structure of c-raf (raf-1) (PDB ID: 3OMV).

-

RCSB Protein Data Bank. (2008). Crystal structure of human PIM-1 kinase in complex with a[1][4][15]triazolo[4,3-b]pyridazine-based inhibitor (PDB ID: 3BGQ).

- Said, M. F., et al. (2024).

- Scafuri, B., et al. (2021). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. Molecules.

- Singh, P., & Kaur, M. (2016). Pyrazole as a promising scaffold in drug discovery. Future Medicinal Chemistry.

- Singh, U. P., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules.

- Voegtli, W. C., et al. (2012). Human B-Raf Kinase Domain bound to a Type II Pyrazolopyridine Inhibitor (PDB ID: 4G9C).

- Zhang, C., et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Chopra, E. (2020). Molecular Docking Using Chimera. Medium.

- Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.

- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

- O'Neill, D. J., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Non-bioinformaticians. Journal of Visualized Experiments.

- Patel, P. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire.

- ScotChem. (2025). Preparing the protein and ligand for docking.

- iGEM IISc-Bengaluru. Protocol for Docking with AutoDock.

- El-Gamal, M. I., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules.

- Karati, D., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Topics in Medicinal Chemistry.

- Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Millard, C. J., et al. (2013). The structure of HDAC1 in complex with the dimeric ELM2-SANT domain of MTA1 from the NuRD complex (PDB ID: 4BKX).

- Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth (PDB ID: 3OMV).

- Moreau, P., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety.

- Patel, R. V., et al. (2023). Recent advances in pyrazole-based protein kinase inhibitors as emerging therapeutic targets.

- Sharma, A., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.

- Yeung, K., et al. (2001). Raf-1 kinase and protein kinase C mediate the retinoic acid-induced and Raf-1 kinase inhibitor protein-suppressed phosphorylation of Raf-1 at serine 338. Journal of Biological Chemistry.

Sources

- 1. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 4. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scotchem.ac.uk [scotchem.ac.uk]

- 6. medium.com [medium.com]

- 7. Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eklavya Chopra [eklavyachopra.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. insilicodesign.com [insilicodesign.com]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. mdpi.com [mdpi.com]

- 16. Exploring the Binding Interaction of Raf Kinase Inhibitory Protein With the N-Terminal of C-Raf Through Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

Methodological & Application

Application of 1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic Acid in Drug Discovery: A Guide to Investigating Dihydroorotate Dehydrogenase (DHODH) Inhibition

Prepared by a Senior Application Scientist

Introduction: The Promise of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties[1]. Within this class, 1-aryl-1H-pyrazole-3-carboxylic acids have emerged as a particularly fruitful area of research. Their synthetic tractability and the ability to readily modify substituents on both the pyrazole and phenyl rings allow for fine-tuning of their pharmacological properties[2][3][4]. This document provides a detailed guide to the application of a representative molecule, 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid, as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a high-value target for therapeutic intervention in cancer, autoimmune disorders, and viral infections[5][6].

While extensive data on the specific compound this compound is emerging, this guide will utilize it as a representative structure to detail the established workflows and protocols for evaluating pyrazole carboxylic acid derivatives as DHODH inhibitors. The methodologies described herein are based on established practices for characterizing inhibitors of this important enzyme.

Mechanism of Action: Targeting a Key Metabolic Choke Point

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine and cytidine nucleotides, which are vital for the synthesis of DNA, RNA, and other essential biomolecules.

Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway. Therefore, inhibiting DHODH effectively starves these cells of the necessary building blocks for proliferation and survival, making it an attractive therapeutic strategy[5][6]. The inhibition of DHODH by compounds like this compound leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in susceptible cell populations.

Figure 1: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of 1-aryl-1H-pyrazole-3-carboxylic acids can be achieved through several established routes. A common method involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by hydrolysis of the resulting ester[3][4][7].

Materials:

-

Diethyl 2-(ethoxymethylene)-3-oxobutanoate

-

3-Cyanophenylhydrazine hydrochloride

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Step 1: Cyclization to form the pyrazole ester.

-

Dissolve 3-cyanophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

-

Add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to the carboxylic acid.

-

Dissolve the purified pyrazole ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

-

Protocol 2: In Vitro DHODH Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 value of the test compound against recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH (truncated form for solubility)

-

Dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

This compound (test compound)

-

Brequinar (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In a 96-well plate, add 2 µL of serially diluted test compound or control to the wells.

-

Prepare a reaction mixture containing assay buffer, DHODH enzyme, and decylubiquinone.

-

Add 98 µL of the reaction mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the substrate mixture containing dihydroorotate and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.

-

Calculate the reaction rate for each concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

This assay assesses the effect of the DHODH inhibitor on the proliferation of cancer cells.

Materials:

-

Human acute myeloid leukemia (AML) cell lines (e.g., MV4-11, HL-60)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (test compound)

-

Uridine

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Seed the AML cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to acclimate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

For rescue experiments, prepare parallel sets of plates where the medium is supplemented with 100 µM uridine.

-

Add the diluted compound (with or without uridine) to the cells and incubate for 72 hours.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO).

-

Plot the cell viability against the compound concentration to determine the GI50 (50% growth inhibition) value.

Figure 2: A stepwise workflow for the synthesis and evaluation of a novel DHODH inhibitor.

Data Presentation

The following table provides a template for summarizing the biological data obtained for this compound and a reference compound.

| Compound | DHODH IC50 (nM) | MV4-11 GI50 (nM) | MV4-11 GI50 + Uridine (nM) |

| This compound | Experimental Value | Experimental Value | >10,000 |

| Brequinar (Reference) | ~20 | ~50 | >10,000 |

Trustworthiness and Self-Validation

The cornerstone of this experimental guide is the uridine rescue experiment. A true inhibitor of DHODH will exhibit potent anti-proliferative activity that can be completely reversed by the addition of exogenous uridine. This is because uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis and replenishing the pyrimidine pool. This built-in control provides strong evidence that the observed cellular effects are indeed due to the inhibition of DHODH and not off-target toxicity.

Further validation of the mechanism of action can be achieved by directly measuring the intracellular concentrations of pyrimidine nucleosides (e.g., UTP, CTP) by HPLC-MS/MS following treatment with the inhibitor[8][9][10][11][12]. A significant decrease in these nucleosides, which is rescued by uridine supplementation, would provide definitive proof of on-target activity.

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the investigation of this compound and related analogs as inhibitors of DHODH. By following these detailed methodologies, researchers can effectively characterize the potency and mechanism of action of novel pyrazole-based compounds. Promising candidates identified through this workflow can be advanced into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of cancer or viral disease[13][14][15]. The structural versatility of the pyrazole scaffold offers exciting opportunities for the development of next-generation DHODH inhibitors with improved therapeutic profiles.

References

-

ResearchGate. (2025, August 7). Polyfunctional pyrazoles 6. Convenient method for the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylic acids. Retrieved from [Link]

- Evans, J. E., Tieckelmann, H., Naylor, E. W., & Guthrie, R. (1979). Measurement of urinary pyrimidine bases and nucleosides by high-performance liquid chromatography.

-

PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

- Xu, S., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 259, 115495.

-

ACS Publications. (n.d.). Identification of nucleosides and bases in serum and plasma samples by reverse-phase high performance liquid chromatography. Retrieved from [Link]

- Ilhan, I. O., & Çadır, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society.

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

Radkov, A. (2022, December 17). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Retrieved from [Link]

-

PubMed. (2023, September 5). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

eLife. (2024, July 8). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H7N3O2). Retrieved from [Link]

-

bioRxiv. (2021, September 25). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3-cyanophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Retrieved from [Link]

-

MDPI. (2023, January 16). DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of Structure Activity Relationship (SAR) summary. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 6. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Measurement of urinary pyrimidine bases and nucleosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. protocols.io [protocols.io]

- 11. helixchrom.com [helixchrom.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Application Note: 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid in Material Science

This guide details the application of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid (hereafter referred to as 3-CN-PzCA ) in material science, specifically focusing on Metal-Organic Frameworks (MOFs) and luminescent coordination polymers.[1]

Introduction & Chemical Profile

This compound is a bifunctional N-heterocyclic ligand designed for crystal engineering and supramolecular assembly . Its structure features a pyrazole core substituted with a hard carboxylate donor (-COOH) and a semi-rigid phenyl ring bearing a cyano (-CN) group.

-

Chemical Formula: C₁₁H₇N₃O₂[1]

-

MW: 213.19 g/mol

-

Key Functionality:

-

Carboxylate (Position 3): Primary coordination site for hard metal ions (Zn²⁺, Cu²⁺, Ln³⁺).[1]

-

Pyrazole Nitrogens: Secondary coordination site, often forming clusters (e.g., [Zn₂] or [Cu₂] paddlewheels).[1]

-

Cyano Group (Meta-position): Acts as a weak base for soft metals (Ag⁺) or a hydrogen-bond acceptor to direct supramolecular topology.[1]

-

Significance in Material Science: Unlike simple pyrazole carboxylates, the 3-cyanophenyl moiety introduces a dipole and a potential secondary binding site.[1] This ligand is particularly valued for constructing heterometallic MOFs (using the hard/soft acid-base principle) and luminescent sensors where the cyano group modulates charge transfer (ICT) states.

Application I: Construction of Mixed-Metal MOFs

The primary application of 3-CN-PzCA is the rational design of heterometallic frameworks.[1] The carboxylate/pyrazole domain binds transition metals (M1), while the pendant cyano group captures soft metals (M2) like Ag(I), creating "metalloligand" architectures.

Experimental Protocol: Solvothermal Growth of Zn/Ag Heterostructures

Objective: Synthesize a 3D pillared framework using 3-CN-PzCA as the primary linker.[1]

Reagents:

-

3-CN-PzCA (0.1 mmol)

-

Zn(NO₃)₂·6H₂O (0.1 mmol)

-

AgNO₃ (0.05 mmol)

-

Solvent: DMF/Ethanol/H₂O (2:1:1 v/v)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 21.3 mg of 3-CN-PzCA in 4 mL of DMF. Sonicate for 5 mins until clear.

-

Metal Addition: Add 29.7 mg of Zn(NO₃)₂·6H₂O and 8.5 mg of AgNO₃ to the solution. Stir for 10 mins.

-

pH Adjustment: Add 10 µL of dilute HNO₃ or Pyridine to adjust pH to ~5–6 (critical for deprotonation of COOH without precipitating oxides).

-

Thermal Treatment: Seal in a 20 mL Teflon-lined autoclave. Heat at 100°C for 72 hours .

-

Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).

-

Harvesting: Filter the colorless block crystals, wash with DMF, and dry in air.

Expected Topology: The Zn(II) ions typically form binuclear clusters coordinated by the pyrazole-carboxylate head.[1] The Ag(I) ions crosslink these clusters by coordinating to the cyano nitrogen, increasing dimensionality from 2D layers to 3D networks.

Application II: Luminescent Sensing of Volatile Organic Compounds (VOCs)

The conjugated donor-acceptor structure (Pyrazole-Phenyl-Cyano) makes 3-CN-PzCA an excellent candidate for fluorescence-based sensing.[1] The material exhibits solvatochromism , changing emission intensity or wavelength in the presence of specific solvents (e.g., quenching by nitrobenzene).

Protocol: Fluorescence Quenching Assay

Objective: Detect nitroaromatic explosives (e.g., nitrobenzene) via luminescence quenching.

Workflow:

-

Sample Prep: Grind the MOF crystals into a fine powder. Suspend 2 mg in 3 mL of ethanol.

-

Baseline Scan: Record the photoluminescence (PL) spectrum (Excitation: ~330 nm; Emission: ~420–450 nm).[1]

-

Titration: Add aliquots (10 µL) of the analyte (nitrobenzene) to the suspension.

-

Measurement: Monitor the emission peak intensity (

) after each addition. -

Analysis: Plot

vs. concentration

Mechanism:

The electron-deficient nitro group of the analyte interacts with the electron-rich pyrazole moiety via

Scientific Logic & Workflow Visualization

The following diagrams illustrate the coordination logic and the experimental workflow for utilizing 3-CN-PzCA.

Diagram 1: Coordination Logic of 3-CN-PzCA

Caption: Functional dissection of 3-CN-PzCA showing selective coordination sites for heterometallic assembly.

Diagram 2: Experimental Workflow

Caption: Step-by-step protocol from ligand synthesis to material application.

Data Summary & Characterization

When characterizing materials derived from 3-CN-PzCA, compare your data against these expected benchmarks:

| Technique | Parameter | Expected Observation | Interpretation |

| IR Spectroscopy | 2230–2240 cm⁻¹ | Shift from free ligand indicates Ag(I) coordination.[1] | |

| IR Spectroscopy | 1600–1650 cm⁻¹ | Indicates deprotonation and metal binding.[1] | |

| SC-XRD | Bond Lengths | M–O: ~2.0 Å; M–N: ~2.1 Å | Confirms chelation mode (typically |